physical and chemical properties of 7-Bromobenzo[b]thiophene
physical and chemical properties of 7-Bromobenzo[b]thiophene
An In-depth Technical Guide to the Physical and Chemical Properties of 7-Bromobenzo[b]thiophene
Introduction
7-Bromobenzo[b]thiophene is a brominated heterocyclic compound of significant interest in organic synthesis and materials science.[1] Its unique structure, combining a benzene ring fused to a thiophene ring with a bromine substituent, makes it a versatile building block for more complex molecules.[2][3] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and applications, tailored for researchers, scientists, and professionals in drug development. The compound's stability and reactivity are key attributes that facilitate the creation of novel compounds with specific functionalities.[1]
Physicochemical Properties
The fundamental physical and chemical characteristics of 7-Bromobenzo[b]thiophene are summarized below. These properties are crucial for its handling, storage, and application in various synthetic procedures.
General and Physical Properties
| Property | Value | Reference |
| CAS Number | 1423-61-6 | [1][2][4] |
| Molecular Formula | C₈H₅BrS | [1][2][4] |
| Molecular Weight | 213.09 g/mol | [1][4] |
| Appearance | Light yellow to orange clear liquid | [1][2] |
| Boiling Point | 109 °C at 10 mmHg | [1][2][5][6] |
| Density | 1.61 - 1.649 g/cm³ (Predicted) | [1][2][4][6] |
| Refractive Index | 1.6600 - 1.6640 | [1][2][6] |
| Flash Point | 125.99 °C | [2][4] |
| Vapor Pressure | 0.005 mmHg at 25 °C | [2] |
Solubility and Stability
| Property | Description | Reference |
| Solubility | Soluble in organic solvents; insoluble in water. | [2] |
| Storage Conditions | Store at room temperature, sealed in a dry, dark place. | [2][4][6][7] |
| Stability | Stable under recommended storage conditions. | [8] |
Chemical Properties and Reactivity
7-Bromobenzo[b]thiophene is a versatile intermediate primarily due to its reactivity. The bromine atom at the 7-position serves as a reactive site for various synthetic transformations, particularly cross-coupling reactions.[1][3] This makes it an essential precursor for constructing more complex organic molecules.[1][2] Its aromatic condensed ring structure, containing both a benzene and a thiophene ring, also influences its chemical behavior.[2]
Key aspects of its reactivity include:
-
Cross-Coupling Reactions: The bromine atom can be readily substituted, making it a valuable substrate in reactions like Suzuki, Stille, and Buchwald-Hartwig couplings to form new carbon-carbon and carbon-heteroatom bonds.[1]
-
Building Block in Synthesis: It serves as a foundational molecule for producing complex organic compounds, including those used in pharmaceuticals and organic electronics.[1][2]
Experimental Protocols
Synthesis of 7-Bromobenzo[b]thiophene
A documented method for the synthesis of 7-bromobenzo[b]thiophene involves a cyclization reaction.[5]
Step A: Preparation of 2-(2-bromophenylthio)acetaldehyde diethyl acetal
-
This precursor is synthesized first, though the specific details for this step are not provided in the cited source.
Step B: Cyclization to form 7-bromobenzo[b]thiophene [5]
-
A mixture of chlorobenzene (100 mL) and polyphosphoric acid (30.4 g) is prepared and heated to reflux.
-
A solution of 2-(2-bromophenylthio)acetaldehyde diethyl acetal (13.7 g, 44.88 mmol) dissolved in chlorobenzene (20 mL) is added dropwise to the refluxing mixture over 20 minutes.
-
The reaction mixture is maintained at reflux for 4 hours and then allowed to cool.
-
The solvent is removed by decantation. Toluene (2 x 50 mL) is added to the residue, stirred thoroughly, and decanted again.
-
The combined toluene extracts are concentrated under vacuum.
-
The resulting residue is dissolved in a mixture of ethyl acetate and water.
-
The organic phase is separated, washed with a saturated sodium bicarbonate solution, and dried over anhydrous sodium sulfate.
-
The solution is filtered and concentrated to yield 7-bromobenzo[b]thiophene (8.91 g, 93% yield).[5]
Caption: Workflow for the synthesis of 7-Bromobenzo[b]thiophene.
Spectroscopic Data
-
Infrared (IR) Spectroscopy: The IR spectrum would be complex in the fingerprint region (1450-600 cm⁻¹), providing a unique pattern for identification.[14] Key absorptions in the group frequency region (4000-1450 cm⁻¹) would indicate the presence of aromatic C-H and C=C stretching vibrations.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra would confirm the structure by showing characteristic shifts for the aromatic protons and carbons, with coupling patterns revealing their relative positions on the bicyclic ring system.
Applications in Research and Development
7-Bromobenzo[b]thiophene is a valuable intermediate in several high-technology and research fields. Its ability to participate in cross-coupling reactions makes it a crucial component in the synthesis of advanced materials and bioactive molecules.[1]
-
Pharmaceutical Development: It serves as a precursor for bioactive molecules, enabling the synthesis of compounds that can target specific biological pathways, which is critical for drug discovery.[1]
-
Organic Electronics: The compound is used as a building block for organic semiconductors.[1] These materials are essential for developing flexible and lightweight electronic devices like Organic Light-Emitting Diodes (OLEDs).[1][3]
-
Materials Science: It is explored for its potential in creating advanced materials that possess unique electrical and optical properties.[1]
Caption: Role of 7-Bromobenzo[b]thiophene in development pathways.
Safety and Handling
7-Bromobenzo[b]thiophene is classified as an irritant.[2] Standard laboratory safety precautions should be observed, including the use of personal protective equipment such as gloves, goggles, and protective clothing to avoid contact with skin and eyes.[2][8] Handling should be performed in a well-ventilated area.[8] For disposal, unused material and contaminated packaging should be handled by a licensed professional waste disposal service.[8]
References
- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. nbinno.com [nbinno.com]
- 4. 1423-61-6[7-Bromobenzo[b]thiophene 96%]- Jizhi Biochemical [acmec.com.cn]
- 5. 7-BROMO-BENZO[B]THIOPHENE | 1423-61-6 [chemicalbook.com]
- 6. 7-BROMO-BENZO[B]THIOPHENE price,buy 7-BROMO-BENZO[B]THIOPHENE - chemicalbook [chemicalbook.com]
- 7. 1423-61-6|7-Bromobenzo[b]thiophene|BLD Pharm [bldpharm.com]
- 8. capotchem.cn [capotchem.cn]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. Benzo(b)thiophene, 3-bromo- | C8H5BrS | CID 123250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 6-Bromo-benzo[b]thiophene-3-carboxylic acid ethyl ester(946427-88-9) 1H NMR spectrum [chemicalbook.com]
- 13. 5-BROMOBENZO[B]THIOPHENE(4923-87-9) 1H NMR [m.chemicalbook.com]
- 14. Infrared Spectroscopy [www2.chemistry.msu.edu]
